molecular formula C7H14N2 B13887567 3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine

3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine

Cat. No.: B13887567
M. Wt: 126.20 g/mol
InChI Key: QLHVWEVKDZHWOK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is a heterocyclic amine compound with the molecular formula C7H14N2. This compound is part of the tetrahydropyridine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a six-membered ring containing two nitrogen atoms, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reductive amination of 3,5-dimethyl-2,3,4,5-tetrahydropyridine with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques, optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted tetrahydropyridine derivatives .

Scientific Research Applications

3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 5 can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

3,5-dimethyl-2,3,4,5-tetrahydropyridin-6-amine

InChI

InChI=1S/C7H14N2/c1-5-3-6(2)7(8)9-4-5/h5-6H,3-4H2,1-2H3,(H2,8,9)

InChI Key

QLHVWEVKDZHWOK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=NC1)N)C

Origin of Product

United States

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